molecular formula C22H19Cl2N3O3S B2464175 1-(3,4-Dichlorophenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1202990-24-6

1-(3,4-Dichlorophenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No.: B2464175
CAS No.: 1202990-24-6
M. Wt: 476.37
InChI Key: KPOMGFONBQSROK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorophenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic urea derivative designed for advanced chemical and biological research. Urea-based compounds are of significant interest in agrochemical sciences; for instance, structurally related molecules like diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) are well-studied herbicides that act by inhibiting photosynthesis, providing a foundation for studying herbicide resistance and the molecular interactions at the photosystem II QB binding site . The integration of the 1,2,3,4-tetrahydroquinoline scaffold, a motif present in various pharmacologically active compounds, suggests potential for investigations beyond agrochemistry, possibly in medicinal chemistry for target identification and validation . The phenylsulfonyl moiety further enhances the molecule's complexity, making it a valuable chemical tool for probing enzyme activity, protein-ligand interactions, and as a building block in the synthesis of more complex chemical libraries. This compound is intended for use in laboratory research settings to further elucidate the structure-activity relationships of urea-based compounds and to explore novel applications in life science research. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(3,4-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2N3O3S/c23-19-10-8-17(14-20(19)24)26-22(28)25-16-9-11-21-15(13-16)5-4-12-27(21)31(29,30)18-6-2-1-3-7-18/h1-3,6-11,13-14H,4-5,12H2,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOMGFONBQSROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dichlorophenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H19Cl2N3O2S
  • Molecular Weight : 421.34 g/mol
  • CAS Number : 344266-98-4

The compound exhibits its biological effects primarily through the modulation of specific molecular targets. It has been studied for its interaction with various receptors and enzymes involved in critical biological pathways:

  • RORγt Inhibition : The compound acts as an inverse agonist for the retinoic acid receptor-related orphan receptor γt (RORγt), a key regulator in the immune response and autoimmune diseases. Inhibition of RORγt can lead to reduced Th17 cell activity, which is implicated in conditions like psoriasis and rheumatoid arthritis .
  • Anti-inflammatory Effects : By modulating immune responses, it may exert anti-inflammatory effects that are beneficial in treating autoimmune disorders .

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

  • Bioavailability : A study reported that a derivative of this compound exhibited superior bioavailability (F = 48.1% in mice) compared to other similar compounds. This suggests that it can be effectively absorbed and utilized in vivo .
  • Efficacy in Animal Models : In mouse models of psoriasis and rheumatoid arthritis, the compound demonstrated significant therapeutic effects at lower doses without adverse effects over two weeks of administration .

Case Studies

Case Study 1 : A research study evaluated the efficacy of the compound in treating psoriasis. Mice treated with the compound showed a marked decrease in psoriatic lesions compared to controls, indicating its potential as a treatment option for skin disorders.

Case Study 2 : Another study focused on rheumatoid arthritis models where administration of the compound resulted in reduced inflammation and joint damage, further supporting its role as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
RORγt InhibitionReduced Th17 cell activity
Anti-inflammatory EffectsDecreased inflammation in models
BioavailabilityF = 48.1% (mice)
Efficacy in PsoriasisSignificant lesion reduction
Efficacy in Rheumatoid ArthritisReduced joint damage

Comparison with Similar Compounds

Key Compounds :

Compound Name Key Substituents Molecular Weight (g/mol) Yield (%) Biological Relevance
This compound 3,4-Dichlorophenyl; phenylsulfonyl-tetrahydroquinoline ~475.1 N/A Potential growth inhibition
1-(4-Cyanophenyl)-3-(3,4-dichlorophenyl)urea (6g) 4-Cyanophenyl; 3,4-dichlorophenyl 306.0 81.9 Not specified
1-(Benzo[d][1,2,3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea (BTdCPU) Benzo[d][1,2,3]thiadiazol-6-yl; 3,4-dichlorophenyl ~354.8 N/A Growth inhibition
1-(2-Chloro-5-nitrophenyl)-3-(3,4-dichlorophenyl)urea (NCPdCPU) 2-Chloro-5-nitrophenyl; 3,4-dichlorophenyl ~376.1 N/A Growth inhibition

Analysis :

  • This may enhance target selectivity or pharmacokinetic properties.
  • Chlorine Substitution : The 3,4-dichlorophenyl group is a shared feature across multiple compounds (e.g., 6g, BTdCPU, NCPdCPU), suggesting its critical role in bioactivity, possibly through hydrophobic interactions or electron-withdrawing effects .
  • Heterocyclic Variations: BTdCPU incorporates a benzo[d][1,2,3]thiadiazole group, which is structurally distinct from the tetrahydroquinoline in the target compound. Such differences may influence solubility, metabolic stability, or binding affinity.

Q & A

Q. Primary Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., phenylsulfonyl group at N1, dichlorophenylurea at C6). Key peaks include aromatic protons (δ 7.2–8.1 ppm) and urea NH signals (δ 9.5–10.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected at m/z ~500–510) .
  • Infrared (IR) Spectroscopy : Urea carbonyl stretch (~1640–1680 cm⁻¹) and sulfonyl S=O stretches (~1150–1350 cm⁻¹) .
    Purity Assessment :
    • High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity threshold) .

[Advanced] How can researchers resolve discrepancies in reported biological activity data across studies?

Discrepancies often arise from variations in:

  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native proteins) .
  • Compound Purity : Impurities (e.g., residual solvents or unreacted intermediates) can skew IC₅₀ values. Validate purity via HPLC and elemental analysis .
  • Solubility Factors : Use standardized solvents (e.g., DMSO with ≤0.1% water) to ensure consistent bioavailability .
    Recommended Approach :
    • Cross-validate results using orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance for binding studies) .

[Advanced] What strategies are employed to elucidate the compound’s mechanism of action against biological targets?

Q. Stepwise Methodology :

Target Identification :

  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding to kinases (e.g., RET kinase) or GPCRs .
  • Pull-Down Assays : Biotinylated derivatives coupled with streptavidin beads to isolate interacting proteins .

Functional Validation :

  • Enzyme Inhibition Assays : Measure IC₅₀ against purified targets (e.g., RET kinase) using ADP-Glo™ kinase assays .
  • Cellular Pathway Analysis : Western blotting for phosphorylated downstream markers (e.g., ERK1/2 or AKT) .

Structural Insights :

  • X-ray Crystallography : Co-crystallize the compound with target proteins to resolve binding modes (resolution ≤2.0 Å preferred) .

[Advanced] How does modifying substituents on the tetrahydroquinoline or phenylsulfonyl groups affect pharmacological properties?

Q. Structure-Activity Relationship (SAR) Insights :

  • Tetrahydroquinoline Modifications :
    • N1-Substituents : Phenylsulfonyl groups enhance metabolic stability compared to alkyl chains (e.g., cyclopropanecarbonyl in analogs) .
    • C6-Urea Linkage : Electron-withdrawing groups (e.g., 3,4-dichlorophenyl) improve target affinity over methoxyphenyl .
  • Phenylsulfonyl Tweaks :
    • Para-Substituents : Fluorine or methyl groups increase lipophilicity (logP ↑0.5–1.0), enhancing blood-brain barrier penetration .
      Experimental Workflow :
    • Synthesize analogs via parallel chemistry.
    • Screen in vitro (e.g., CYP450 inhibition) and in vivo (murine PK models) .

[Basic] What are the recommended storage conditions to ensure compound stability?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Solubility : Lyophilize as a solid; reconstitute in anhydrous DMSO for stock solutions (10 mM).
  • Stability Monitoring : Periodic HPLC checks every 6 months to detect decomposition (e.g., urea bond hydrolysis) .

[Advanced] How can researchers address low yields in the final urea coupling step?

Q. Optimization Strategies :

  • Catalyst Screening : Test alternative bases (e.g., DBU or DIPEA) to improve nucleophilicity of the amine intermediate .
  • Solvent Switch : Replace DCM with THF or acetonitrile to enhance solubility of reactants.
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 1–2h at 80°C, improving yields by 15–20% .

[Basic] What in vitro models are appropriate for initial biological screening?

  • Oncology : NCI-60 cell line panel for broad cytotoxicity profiling .
  • Neurology : Primary neuronal cultures or SH-SY5Y cells for neuroprotective/neurotoxic effects .
  • Dose Range : 0.1–100 µM, with viability assays (MTT or CellTiter-Glo®) at 48–72h .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.